3-Amino-N-(acetyl)phenylcarboxamide
Description
3-Amino-N-(acetyl)phenylcarboxamide is a carboxamide derivative characterized by a phenyl ring substituted with an amino group at the 3-position and an acetylated carboxamide functional group. The acetyl group may enhance metabolic stability compared to non-acetylated analogs, a common strategy in drug design .
Properties
Molecular Formula |
C9H10N2O2 |
|---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
N-acetyl-3-aminobenzamide |
InChI |
InChI=1S/C9H10N2O2/c1-6(12)11-9(13)7-3-2-4-8(10)5-7/h2-5H,10H2,1H3,(H,11,12,13) |
InChI Key |
WCHNEDUNIVPNCV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(=O)C1=CC(=CC=C1)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 3-Amino-N-(acetyl)phenylcarboxamide and related compounds:
*Estimated based on analogous structures.
Key Observations:
Core Heterocyclic vs. Pyrazine derivatives, for instance, exhibit antifungal activity via Nhx1 inhibition . Benzofuran-based analogs () introduce oxygen heteroatoms, which may influence solubility and metabolic stability .
Methoxy () or chloro () substituents on aromatic rings can modulate bioactivity by affecting electron distribution and steric interactions.
Molecular Weight and Functional Groups: Lower molecular weight (178–180 g/mol) of 3-Amino-N-(acetyl)phenylcarboxamide and N-(3-Amino-4-methoxyphenyl)acetamide suggests better membrane permeability compared to bulkier analogs like VU0010010 (332.81 g/mol) . Carboxamide vs. non-carboxamide structures (e.g., acetamide in ) may influence hydrogen-bonding capacity and target selectivity.
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